Angiotensin IV

Übersicht

Beschreibung

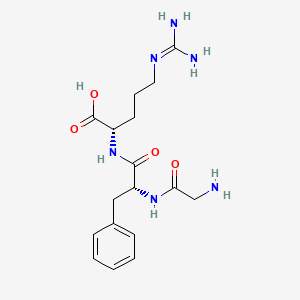

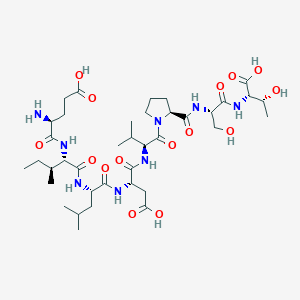

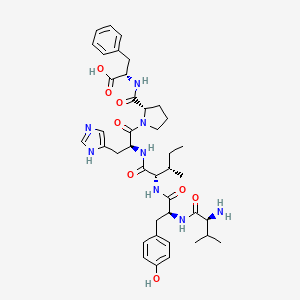

Angiotensin IV ist ein Hexapeptidfragment, das den Aminosäuren 3–8 (Val-Tyr-Ile-His-Pro-Phe) von Angiotensin II entspricht. Es wird durch die aufeinanderfolgenden Wirkungen von Aminopeptidase A und Aminopeptidase N gebildet. This compound wurde als schwacher Agonist am Angiotensin-II-Typ-1-Rezeptor identifiziert und hat eine breite Palette von Aktivitäten im zentralen Nervensystem .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Angiotensin IV kann durch Festphasenpeptidsynthese (SPPS) synthetisiert werden, eine gängige Methode zur Herstellung von Peptiden. Der Prozess beinhaltet die sequentielle Zugabe geschützter Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und N-Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern. Die Schutzgruppen werden mit Trifluoressigsäure (TFA) entfernt, und das Peptid wird vom Harz abgespalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die großtechnische SPPS, bei der automatisierte Peptidsynthesizer verwendet werden, um die Effizienz und Ausbeute zu erhöhen. Der Prozess ist optimiert, um eine hohe Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Reinigung wird typischerweise durch Hochleistungsflüssigkeitschromatographie (HPLC) erreicht, und das Peptid wird mit Massenspektrometrie und Kernspinresonanz (NMR)-Spektroskopie charakterisiert .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Angiotensin IV durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann durch reaktive Sauerstoffspezies (ROS) oxidiert werden, was zur Bildung oxidierter Peptiderivate führt.

Reduktion: Reduktionsreaktionen können verwendet werden, um Disulfidbrücken innerhalb der Peptidstruktur zu modifizieren.

Substitution: Aminosäurereste in this compound können durch andere Aminosäuren substituiert werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen.

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) wird üblicherweise als Oxidationsmittel unter milden Bedingungen verwendet.

Reduktion: Dithiothreitol (DTT) wird als Reduktionsmittel verwendet, um Disulfidbrücken zu spalten.

Substitution: Site-directed Mutagenesis wird verwendet, um bestimmte Aminosäuren in der Peptidsequenz zu substituieren.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate von this compound.

Reduktion: Reduzierte Formen von this compound mit veränderten Disulfidbrücken.

Substitution: Peptidanaloga mit substituierten Aminosäuren.

Wissenschaftliche Forschungsanwendungen

Angiotensin IV hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid verwendet, um die Peptidsynthese, -struktur und -funktion zu untersuchen.

Biologie: Untersucht auf seine Rolle in zellulären Signalwegen und Rezeptorinteraktionen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Herz-Kreislauf-Erkrankungen, kognitiven Funktionen und Neuroprotektion untersucht.

Industrie: Wird bei der Entwicklung von peptid-basierten Medikamenten und diagnostischen Werkzeugen verwendet

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an den Angiotensin-IV-Rezeptor bindet, der auch als Insulin-regulierte Aminopeptidase (IRAP) bekannt ist. Diese Interaktion führt zur Modulation verschiedener zellulärer Prozesse, darunter Vasodilatation, entzündungshemmende Wirkungen und kognitive Verbesserung. Die beteiligten molekularen Ziele und Pfade umfassen den Stickstoffmonoxid (NO)-Signalweg, der die Vasodilatation vermittelt, und die Hemmung von proinflammatorischen Zytokinen .

Wirkmechanismus

Angiotensin IV exerts its effects by binding to the this compound receptor, also known as the insulin-regulated aminopeptidase (IRAP). This interaction leads to the modulation of various cellular processes, including vasodilation, anti-inflammatory effects, and cognitive enhancement. The molecular targets and pathways involved include the nitric oxide (NO) signaling pathway, which mediates vasodilation, and the inhibition of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

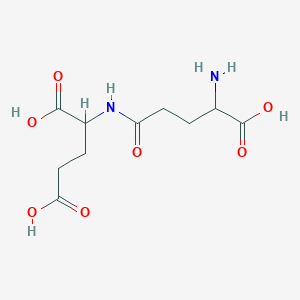

Angiotensin II: Ein potenter Vasokonstriktor, der an der Blutdruckregulation beteiligt ist.

Angiotensin III: Ein Peptid mit ähnlichen, aber weniger potenten Wirkungen im Vergleich zu Angiotensin II.

Angiotensin I: Ein Vorläufer von Angiotensin II mit minimaler biologischer Aktivität.

Einzigartigkeit von Angiotensin IV

This compound ist einzigartig aufgrund seiner spezifischen Interaktion mit dem Insulin-regulierten Aminopeptidase (IRAP)-Rezeptor, der es von anderen Angiotensin-Peptiden unterscheidet. Diese Interaktion führt zu unterschiedlichen physiologischen Wirkungen, wie z. B. kognitiver Verbesserung und Neuroprotektion, die bei anderen Angiotensin-Peptiden nicht beobachtet werden .

Eigenschaften

IUPAC Name |

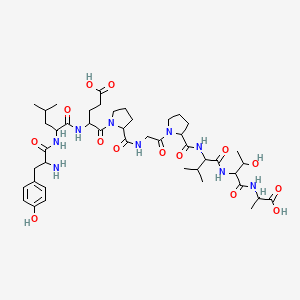

2-[[1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54N8O8/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBGWDDCOJYQGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54N8O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925697 | |

| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidyl}pyrrolidin-2-yl)(hydroxy)methylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12676-15-2 | |

| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidyl}pyrrolidin-2-yl)(hydroxy)methylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

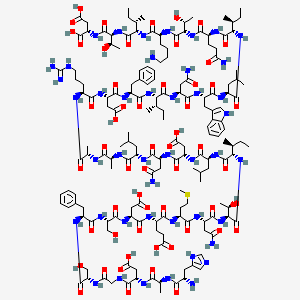

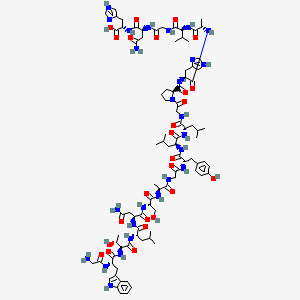

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.